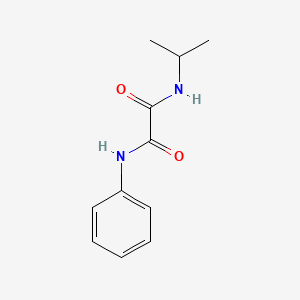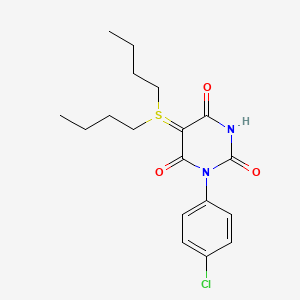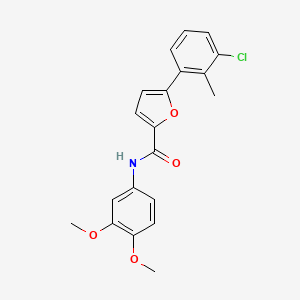![molecular formula C16H21Cl2NO6 B4999168 4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)
4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate, also known as DCMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, research has demonstrated that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate in lab experiments is its relatively low cost and ease of synthesis. In addition, this compound has been shown to be effective in a variety of experimental settings, making it a versatile tool for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has been shown to have some toxic effects, which can limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate. One area of interest is in the development of new herbicides based on this compound. In addition, research is needed to further understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to fully understand the toxic effects of this compound and to develop strategies for minimizing these effects.
合成法
4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorophenol with butyl bromide to form 4-(2,6-dichlorophenoxy)butyl bromide. This intermediate is then reacted with morpholine to produce the final product, this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research is in the field of agriculture, where this compound has been shown to have herbicidal properties. Studies have demonstrated that this compound can effectively control the growth of weeds in various crops, making it a promising alternative to traditional herbicides.
In addition to its agricultural applications, this compound has also been studied for its potential use in the treatment of various diseases. For example, research has shown that this compound has anti-inflammatory properties and may be effective in treating conditions such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-[4-(2,6-dichlorophenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c15-12-4-3-5-13(16)14(12)19-9-2-1-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-5H,1-2,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHIBFSRHAGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)




![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)